

An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B127465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide**. It covers the synthesis, physicochemical properties, and known biological relevance of this compound, with a particular focus on its role as a chemical intermediate. While the biphenyl-carboxamide scaffold is of interest in drug discovery, particularly for targets like poly (ADP-ribose) polymerase (PARP), current literature primarily documents this specific molecule as an impurity in the synthesis of the angiotensin II receptor antagonist, Telmisartan.

Chemical and Physical Properties

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide, with the CAS number 147404-72-6, is a biphenyl derivative featuring a bromomethyl group and a carboxamide moiety.^{[1][2]} These functional groups make it a versatile intermediate for further chemical modifications.^[1] Its key properties are summarized below.

Property	Value	Source
CAS Number	147404-72-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₄ H ₁₂ BrNO	[1] [2] [3] [4] [5]
Molecular Weight	290.16 g/mol	[3] [4] [5]
Melting Point	219 - 221°C	[3]
Appearance	White to Off-White Solid	[3]
Solubility	Chloroform (Very Slightly, Heated), DMSO (Slightly), Methanol (Slightly, Heated)	[3]
Storage	Under inert gas (nitrogen or Argon) at 2-8°C	[3]
Synonyms	Telmisartan Impurity 17, Telmisartan Bromo Amide	[1] [3] [4]

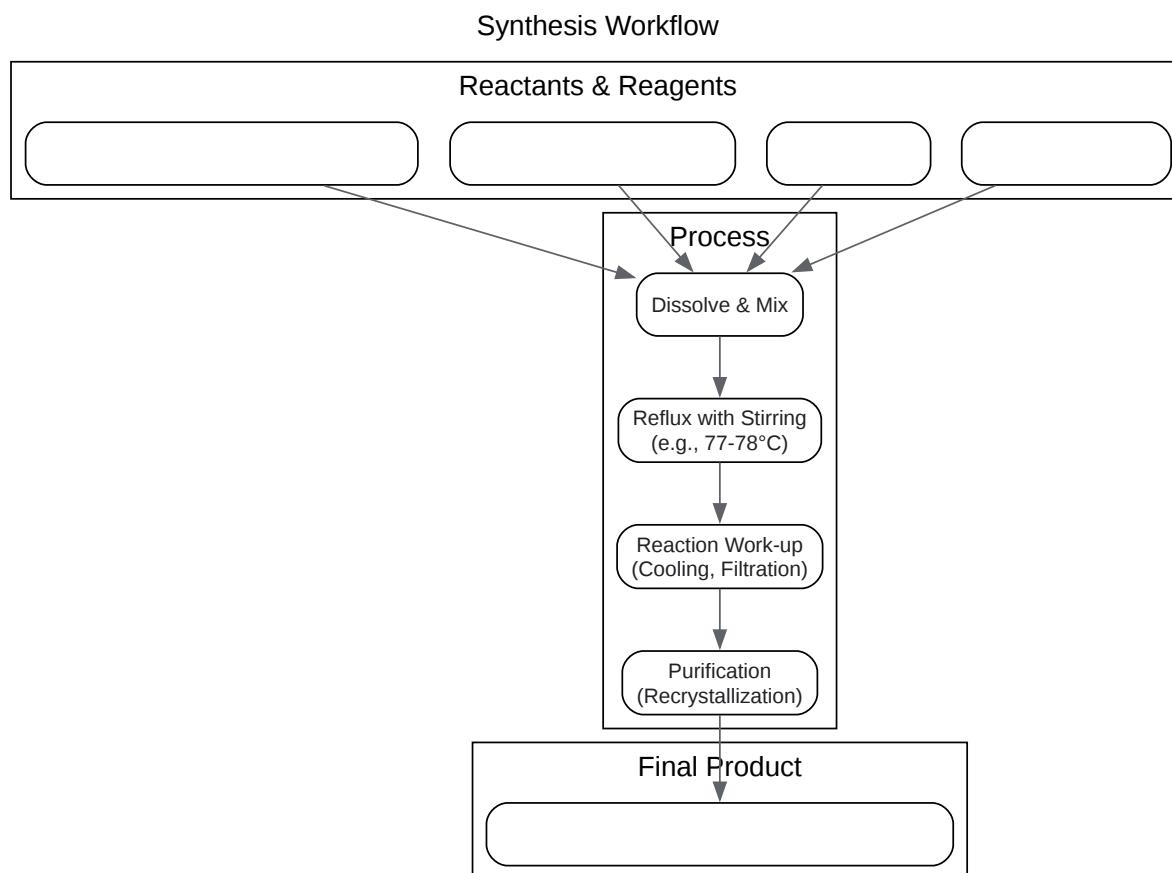
Synthesis of 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide

The synthesis of **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** can be achieved through the bromination of its precursor, 4'-methyl-[1,1'-biphenyl]-2-carboxamide. A common method involves the use of a brominating agent in the presence of an initiator in a halogenated hydrocarbon solvent.

Experimental Protocol: Bromination of 4'-methyl-[1,1'-biphenyl]-2-carboxamide

This protocol is based on a general procedure described for the synthesis of related compounds.[\[6\]](#)

Materials:


- 4'-methyl-[1,1'-biphenyl]-2-carboxamide (starting material)

- N-Bromosuccinimide (NBS) or other brominating agent
- Azobisisobutyronitrile (AIBN) or another radical initiator
- Halogenated hydrocarbon solvent (e.g., carbon tetrachloride, bromoethane)

Procedure:

- In a reaction vessel, dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxamide in a suitable halogenated hydrocarbon solvent.
- Add the brominating agent (e.g., N-Bromosuccinimide) and the initiator (e.g., AIBN) to the solution.
- Heat the reaction mixture to reflux with stirring. The reaction temperature will depend on the solvent used (e.g., 77-78°C for carbon tetrachloride).[6]
- Monitor the reaction progress by a suitable method (e.g., TLC).
- Once the reaction is complete, the mixture is worked up. This may involve cooling, filtration to remove any by-products, and evaporation of the solvent.
- The crude product is then purified, typically by recrystallization, to yield **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** as white crystals.[6]

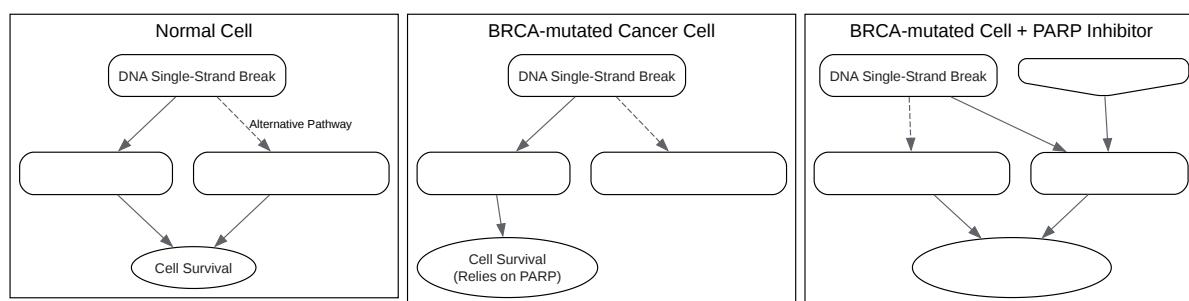
A patent describing a similar procedure for a related compound reported a yield of 60.5%.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide**.

Biological Activity and Relevance

The available literature indicates that **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** is primarily used as an analytical standard and is a known impurity in the manufacturing of


Telmisartan.^[3]^[4] In vitro metabolism studies have shown that it can be converted to 4'-hydroxymethyl-[1,1'-biphenyl]-2-carboxamide and 4'-carboxy-[1,1'-biphenyl]-2-carboxamide.^[4]

Context in PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.^[7]^[8] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.^[7]^[9]^[10] The mechanism, known as synthetic lethality, involves blocking a key DNA repair pathway in cancer cells that are already deficient in another, leading to cell death.^[9]

While the biphenyl-carboxamide scaffold is present in some biologically active molecules, there is currently no direct scientific literature that evaluates **4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide** as a PARP inhibitor. The research community's interest in biphenyl derivatives for various therapeutic targets, including Hsp90 and cyclin-dependent kinases, suggests that this structural motif is of value in drug design.^[11]^[12] However, specific studies on the PARP inhibitory activity of this particular bromomethyl derivative are absent from the current body of literature.

Mechanism of PARP Inhibition

[Click to download full resolution via product page](#)

Caption: The principle of synthetic lethality using PARP inhibitors in HR-deficient cells.

Conclusion

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide is a well-characterized chemical intermediate with established synthesis protocols. Its primary documented role is as a precursor and impurity in the synthesis of pharmaceuticals like Telmisartan. While the broader class of biphenyl-carboxamides is actively explored in medicinal chemistry, there is a clear gap in the literature regarding the specific biological activities of this compound, particularly as a PARP inhibitor. This presents an opportunity for future research to explore its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 147404-72-6: 4'-(Bromomethyl)biphenyl-2-carboxamide [cymitquimica.com]
- 2. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide | C14H12BrNO | CID 15219006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-(Bromomethyl)biphenyl-2-carboxamide | 147404-72-6 [chemicalbook.com]
- 4. 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide | 147404-72-6 | IB19246 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. escholarship.org [escholarship.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the BRCA1/ 2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of alkylamino biphenylamides as Hsp90 C-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127465#4-bromomethyl-1-1-biphenyl-2-carboxamide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com